1-(Bromomethoxy)octane
Overview
Description
1-(Bromomethoxy)octane is an organic compound with the molecular formula C9H19BrO It is a brominated ether, characterized by the presence of a bromomethoxy group attached to an octane chain
Preparation Methods
1-(Bromomethoxy)octane can be synthesized through several methods. One common synthetic route involves the bromomethylation of octanol. This process typically uses paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as reagents . The reaction proceeds under mild conditions and minimizes the generation of toxic byproducts. Another method involves the use of dibromomethane in basic media, which also yields this compound efficiently .
Chemical Reactions Analysis
1-(Bromomethoxy)octane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium cyanide (KCN).
Reduction Reactions: The compound can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of aldehydes or carboxylic acids, depending on the oxidizing agent used.
Scientific Research Applications
1-(Bromomethoxy)octane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems, especially in the investigation of enzyme-catalyzed reactions involving brominated compounds.
Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in the synthesis of drugs.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(Bromomethoxy)octane involves its reactivity as a brominated ether. The bromine atom in the molecule is highly electrophilic, making it susceptible to nucleophilic attack. This property allows the compound to participate in various substitution reactions, where the bromine atom is replaced by other nucleophiles. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
1-(Bromomethoxy)octane can be compared to other brominated ethers and similar compounds:
1-Bromooctane: Similar in structure but lacks the methoxy group, making it less reactive in certain substitution reactions.
1-Chloromethoxy)octane: Similar but with a chlorine atom instead of bromine, which affects its reactivity and the types of reactions it undergoes.
1-(Bromomethoxy)hexane: A shorter chain analog, which may have different physical properties and reactivity due to the shorter carbon chain.
Properties
IUPAC Name |
1-(bromomethoxy)octane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BrO/c1-2-3-4-5-6-7-8-11-9-10/h2-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGWYOXUKDCMNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407297 | |
Record name | Bromomethyloctylether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96384-68-8 | |
Record name | Bromomethyloctylether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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